An In-Depth Technical Guide to 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Core Scaffold in Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a pivotal heterocyclic building block in contemporary pharmaceutical research. This 7-azaindole derivative, distinguished by its unique electronic and structural characteristics, has emerged as a critical precursor in the synthesis of a multitude of biologically active molecules, most notably kinase inhibitors. This document elucidates the compound's chemical and physical properties, details a robust synthetic protocol, explores its chemical reactivity, and contextualizes its application in the development of targeted therapeutics. The insights provided herein are intended to empower researchers and drug development professionals in leveraging the full potential of this versatile scaffold.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. As a bioisostere of indole, it is recognized by a wide range of biological targets. The strategic placement of a nitrogen atom in the six-membered ring imparts distinct physicochemical properties compared to its indole counterpart, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These features often translate into enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No: 958230-19-8) is a particularly valuable derivative, functionalized with a reactive aldehyde group and a strategically positioned chlorine atom, making it a versatile synthon for the construction of complex molecular architectures.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental outcomes.
Structural and Chemical Identity
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Systematic Name: 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Common Synonyms: 4-Chloro-7-azaindole-5-carboxaldehyde, 4-Chloro-5-formyl-1H-pyrrolo[2,3-b]pyridine[1]
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CAS Number: 958230-19-8[2]
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Molecular Formula: C₈H₅ClN₂O[2]
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Molecular Weight: 180.59 g/mol [2]
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Physical State | Pale yellow solid | [3] |
| Melting Point | 288 to 292 °C | [3] |
| Solubility | Soluble in DMSO | |
| pKa (Predicted) | 12.11 ± 0.40 | |
| Density (Predicted) | 1.521 ± 0.06 g/cm³ | [3] |
| Storage Conditions | Sealed in a dry environment, refrigerator (2 to 8 °C) | [3] |
Synthesis and Purification: A Validated Protocol
The reliable and scalable synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is crucial for its application in drug discovery programs. A well-established synthetic route proceeds from 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. The triisopropylsilyl (TIPS) group serves as a protecting group for the pyrrole nitrogen, enabling regioselective functionalization.
Synthetic Workflow
The synthesis involves a three-step process: lithiation and formylation, followed by deprotection.
Caption: Synthetic workflow for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Step-by-Step Experimental Protocol[4]
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Lithiation and Formylation:
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Dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol) in tetrahydrofuran (50 mL) in a flask under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of s-butyllithium in hexane/cyclohexane (1.06 M, 27 mL, 29 mmol) to the cooled solution.
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Stir the reaction mixture at -78 °C for 1 hour.
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To this mixture, add N,N-dimethylformamide (7.0 mL, 90 mmol) and continue stirring for an additional hour at -78 °C.
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Work-up and Deprotection:
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Quench the reaction by adding 4 M hydrogen chloride in 1,4-dioxane (20 mL) and stir for 30 minutes.
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Add water to the mixture and extract the product with ethyl acetate.
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Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Dissolve the resulting residue in dichloromethane (15 mL) and add trifluoroacetic acid (15 mL).
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Stir the mixture at room temperature for 24 hours.
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Isolation and Purification:
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Concentrate the reaction mixture under reduced pressure.
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Add water to the residue and neutralize with a saturated aqueous solution of sodium hydrogencarbonate.
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Collect the precipitated solid by filtration and dry under reduced pressure.
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To the resulting solid, add ethyl acetate (20 mL) and hexane (20 mL).
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Collect the solid by filtration, wash with hexane, and dry under reduced pressure to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a pale yellow solid (2.72 g, 81% yield).
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Chemical Reactivity and Synthetic Utility
The synthetic versatility of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde stems from the distinct reactivity of its two key functional groups: the chloro substituent at the 4-position and the carbaldehyde at the 5-position.
Caption: Key reaction pathways of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Reactivity of the 4-Chloro Substituent
The chlorine atom at the C4 position of the 7-azaindole scaffold is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than a chloro substituent on a more electron-deficient ring system. Its reactivity is significantly enhanced by the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond at the C4 position by coupling with a variety of boronic acids or their esters.[4][5] This is a powerful method for introducing aryl or heteroaryl substituents, which are common features in kinase inhibitors.[6][7]
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Buchwald-Hartwig Amination: The palladium-catalyzed amination allows for the formation of a carbon-nitrogen bond by reacting the chloro-substituted scaffold with primary or secondary amines.[8][9] This is a key transformation for installing amine functionalities that can engage in crucial hydrogen bonding interactions with the target protein.
Reactivity of the 5-Carbaldehyde Group
The aldehyde functionality at the C5 position is a versatile handle for a wide range of chemical transformations.
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Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method for converting the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of various unsaturated moieties.[10][11]
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Reductive Amination: This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[12] This is a highly efficient method for introducing substituted aminomethyl groups.
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Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups for further derivatization.
Application in Kinase Inhibitor Synthesis
Safety and Handling
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is classified as an irritant and is harmful if swallowed.[14][15] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a high-value synthetic intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its basic properties, empowering researchers to effectively and safely utilize this important building block in their synthetic endeavors.
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